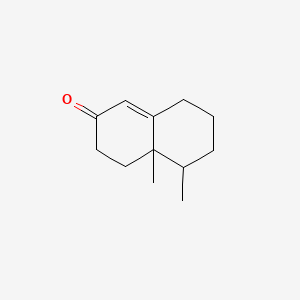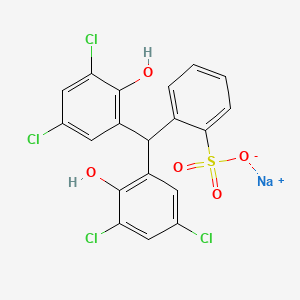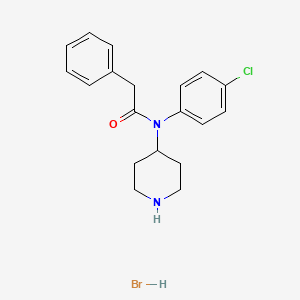
N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a piperidyl group, and a phenylacetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with piperidine under controlled conditions to form the N-(4-chlorophenyl)-piperidine intermediate. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide. Finally, the monohydrobromide salt is formed by treating the amide with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
- N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidyl group, in particular, enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
84255-01-6 |
|---|---|
Molecular Formula |
C19H22BrClN2O |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-piperidin-4-ylacetamide;hydrobromide |
InChI |
InChI=1S/C19H21ClN2O.BrH/c20-16-6-8-17(9-7-16)22(18-10-12-21-13-11-18)19(23)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H |
InChI Key |
PGYIFIUWFQLNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




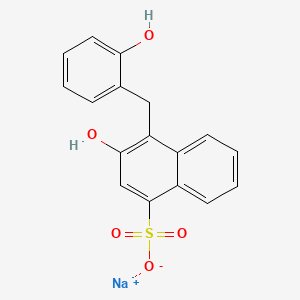
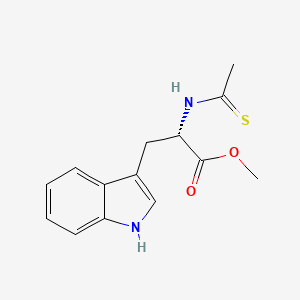


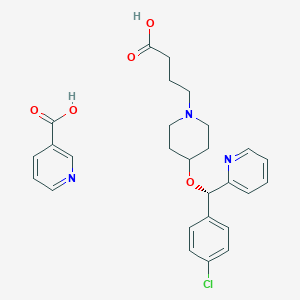

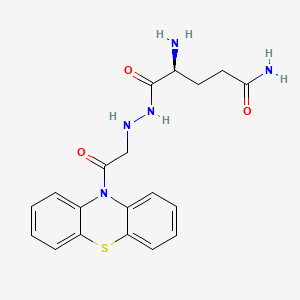
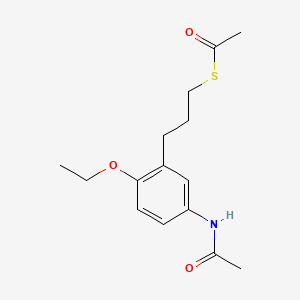
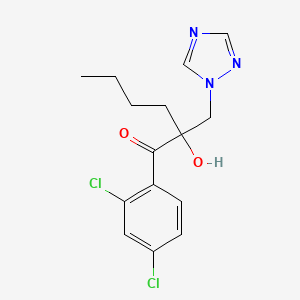
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
